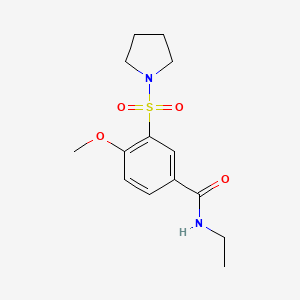![molecular formula C23H20N2O5 B5345211 3-[4-(benzyloxy)phenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide](/img/structure/B5345211.png)
3-[4-(benzyloxy)phenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(benzyloxy)phenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide, commonly known as BPN, is a synthetic compound that has been widely used in scientific research for its unique properties.
Mecanismo De Acción
BPN acts as an allosteric modulator, binding to a specific site on the protein and causing a conformational change that can alter its activity. The binding of BPN can either activate or inhibit the protein, depending on the specific protein and the location of the binding site.
Biochemical and Physiological Effects:
BPN has been shown to have a wide range of biochemical and physiological effects. It has been used to study the regulation of cell signaling pathways, including the MAPK and PI3K pathways. BPN has also been used to study the regulation of protein degradation through the ubiquitin-proteasome system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BPN in lab experiments is its specificity for certain proteins. BPN can be used to study the function and regulation of specific proteins without affecting other proteins in the cell. However, one limitation of using BPN is its potential for off-target effects, which can lead to unintended consequences.
Direcciones Futuras
There are several future directions for the use of BPN in scientific research. One area of interest is the development of more potent and specific BPN analogs that can be used to study a wider range of proteins. Another area of interest is the use of BPN in drug discovery, as it has the potential to be used as a lead compound for the development of new drugs. Additionally, BPN can be used in combination with other compounds to study the synergistic effects on protein function and regulation.
Métodos De Síntesis
BPN can be synthesized through a multi-step process involving various chemical reactions. The first step involves the reaction of 4-benzyloxybenzaldehyde with 4-methoxy-2-nitroaniline in the presence of a base to yield 3-[4-(benzyloxy)phenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide. The compound can then be purified through column chromatography to obtain a pure product.
Aplicaciones Científicas De Investigación
BPN has been used extensively in scientific research as a tool to study the function and regulation of various proteins. It has been shown to bind to a specific site on the protein, causing a conformational change that can alter its activity. BPN has been used to study the function of several proteins, including kinases, phosphatases, and proteases.
Propiedades
IUPAC Name |
(E)-N-(4-methoxy-2-nitrophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-29-20-12-13-21(22(15-20)25(27)28)24-23(26)14-9-17-7-10-19(11-8-17)30-16-18-5-3-2-4-6-18/h2-15H,16H2,1H3,(H,24,26)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPMGNCVGKTUPZ-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B5345128.png)
![1-allyl-4-[(5-chloro-2-thienyl)carbonyl]piperazine](/img/structure/B5345143.png)
![2-{[5-(5-chloro-2-methoxy-4-nitrophenyl)-2-furyl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5345160.png)
![2-[(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]isonicotinonitrile](/img/structure/B5345168.png)
![3-methyl-1-{1-[(6-quinolin-6-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one](/img/structure/B5345169.png)
![N-[2-(4-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5345173.png)
![4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5345178.png)
![(1R*,2R*,6S*,7S*)-4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5345185.png)
![4-{4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5345190.png)
![7-methyl-3-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5345194.png)

![1-ethyl-4-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5345223.png)

![6-(2-{4-[(2-chlorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5345246.png)